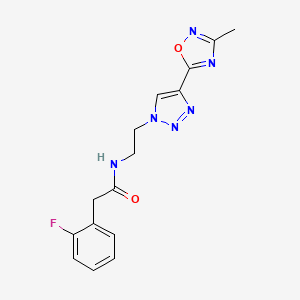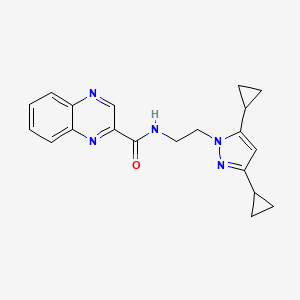
N-(2-(3,5-二环丙基-1H-吡唑-1-基)乙基)喹喔啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a versatile compound used in scientific research. It exhibits intriguing properties, making it suitable for various applications such as drug development and catalysis. The compound features a quinoxaline core, which is known for its biological activity, and a pyrazole moiety, which is a common scaffold in medicinal chemistry .
科学研究应用
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in catalysis and material science for developing new materials with unique properties.
生化分析
Biochemical Properties
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-A2 and cyclin-dependent kinase 2, which are crucial for cell cycle regulation . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the production of ATP and other metabolites . These interactions can have significant effects on cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and efficacy, as well as its potential side effects.
Subcellular Localization
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects.
准备方法
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide involves several steps. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring . The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
化学反应分析
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides
作用机制
The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . The quinoxaline core can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
相似化合物的比较
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is unique due to its combination of a quinoxaline core and a pyrazole moiety. Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a pyrazole ring but differ in their core structure.
Indole derivatives: These compounds share some structural similarities but have different biological activities and applications.
This compound stands out due to its specific structural features and the resulting unique properties, making it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-12-22-15-3-1-2-4-16(15)23-18)21-9-10-25-19(14-7-8-14)11-17(24-25)13-5-6-13/h1-4,11-14H,5-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKWZZHIFOEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=NC4=CC=CC=C4N=C3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2572682.png)
![3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2572683.png)
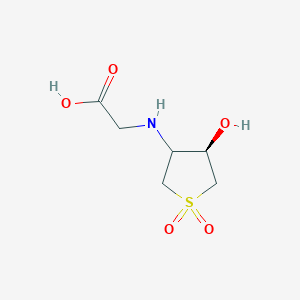
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)
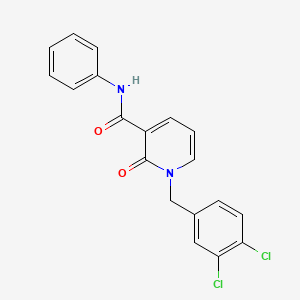
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572691.png)
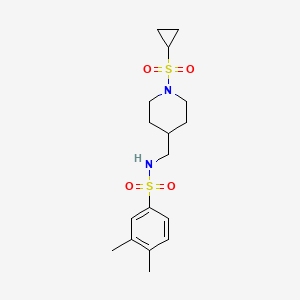
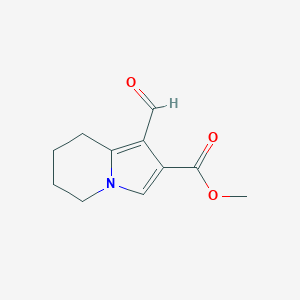
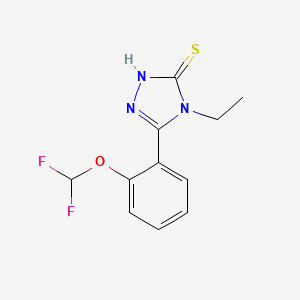
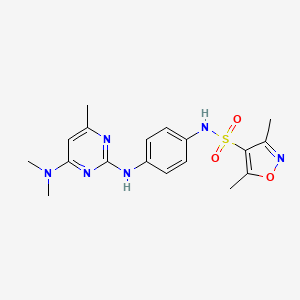
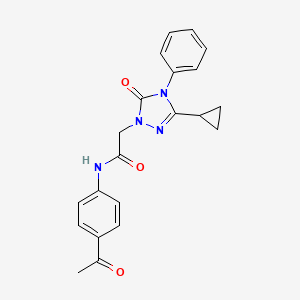
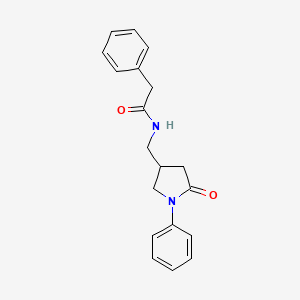
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2572701.png)
